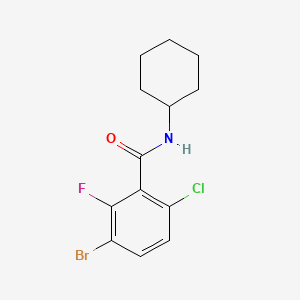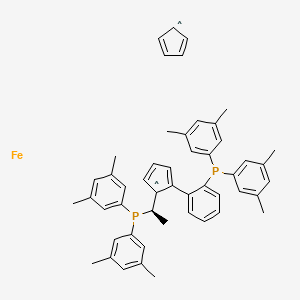
1,1'-Ferrocene diboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ferrocene diboronic acid pinacol ester: is an organometallic compound that features a ferrocene core with two boronic acid pinacol ester groups attached. This compound is known for its unique structural properties and its potential applications in various fields of chemistry and materials science. The ferrocene core provides stability and redox activity, while the boronic acid pinacol ester groups offer reactivity towards various organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ferrocene diboronic acid pinacol ester typically involves the following steps:
Preparation of Ferrocene Derivatives: The starting material, ferrocene, is first functionalized to introduce boronic acid groups. This can be achieved through lithiation of ferrocene followed by reaction with a boron-containing reagent such as trimethyl borate.
Formation of Boronic Acid Pinacol Ester: The boronic acid groups are then converted to pinacol esters by reacting with pinacol in the presence of a suitable catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of 1,1’-Ferrocene diboronic acid pinacol ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Environment: Maintaining specific temperatures and pressures to optimize the reaction kinetics.
Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ferrocene diboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The boronic ester groups can be reduced under specific conditions.
Substitution: The boronic ester groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride or other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Conversion to corresponding alcohols or hydrocarbons.
Substitution: Formation of biaryl compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Ferrocene diboronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Ferrocene diboronic acid pinacol ester involves its ability to undergo various chemical transformations due to the presence of both the ferrocene core and the boronic ester groups. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer reactions. The boronic ester groups enable the compound to engage in cross-coupling reactions and other organic transformations.
Molecular Targets and Pathways
Redox Reactions: The ferrocene core can interact with various redox-active species, facilitating electron transfer processes.
Cross-Coupling Reactions: The boronic ester groups can react with halides or other electrophiles in the presence of palladium catalysts, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1,1’-Ferrocene diboronic acid pinacol ester can be compared with other similar compounds, such as:
1,1’-Ferrocene dicarboxylic acid: Similar ferrocene core but with carboxylic acid groups instead of boronic esters.
1,1’-Ferrocene dimethyl ester: Contains ester groups instead of boronic esters.
Phenylboronic acid pinacol ester: Lacks the ferrocene core but contains boronic ester groups.
Uniqueness
The uniqueness of 1,1’-Ferrocene diboronic acid pinacol ester lies in its combination of a stable ferrocene core with reactive boronic ester groups, making it a versatile compound for various chemical applications.
Eigenschaften
InChI |
InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQAQMAQSCSUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32B2FeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL](/img/structure/B6288859.png)



![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)



![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)



